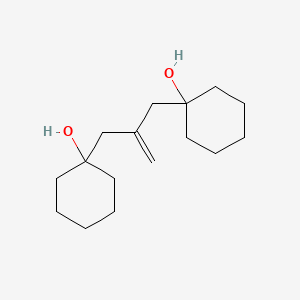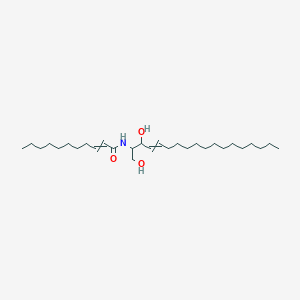
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide is a complex organic compound known for its unique structure and properties. It belongs to the class of ceramides, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides play a crucial role in maintaining the skin barrier and are involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide typically involves the reaction of sphingosine with a fatty acid. The process begins with the preparation of sphingosine, which is then reacted with an appropriate fatty acid under specific conditions to form the desired ceramide. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-purity ceramides. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic applications, particularly in skin-related conditions and diseases.
Industry: It is used in the formulation of skincare products due to its moisturizing and barrier-enhancing properties.
Mechanism of Action
The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide involves its interaction with cellular membranes and signaling pathways. The compound integrates into the lipid bilayer, influencing membrane fluidity and permeability. It also interacts with specific receptors and enzymes, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetracosanamide
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)hexadecanamide
Uniqueness
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide is unique due to its specific fatty acid chain length and unsaturation, which confer distinct physical and chemical properties. These properties influence its behavior in biological systems and its effectiveness in various applications.
Properties
CAS No. |
798551-16-3 |
|---|---|
Molecular Formula |
C29H55NO3 |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)undec-2-enamide |
InChI |
InChI=1S/C29H55NO3/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-28(32)27(26-31)30-29(33)25-23-21-19-12-10-8-6-4-2/h22-25,27-28,31-32H,3-21,26H2,1-2H3,(H,30,33) |
InChI Key |
QTQWYLBAWSLFMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C=CCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12532665.png)
![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)

![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)
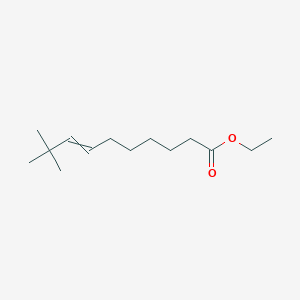
![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
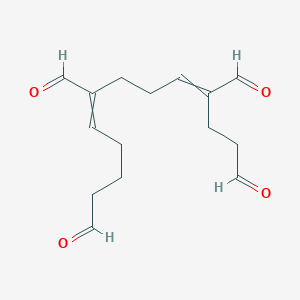
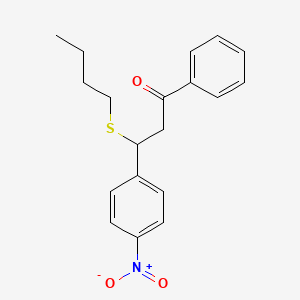
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
